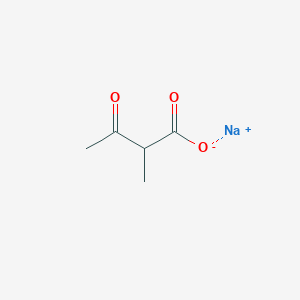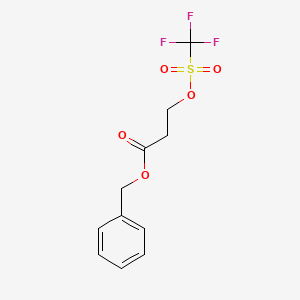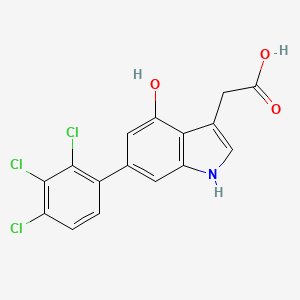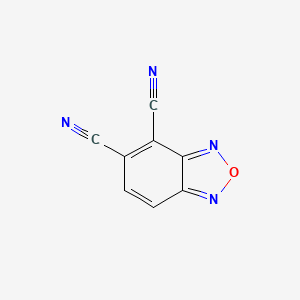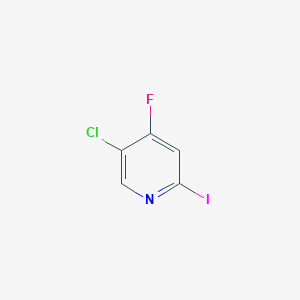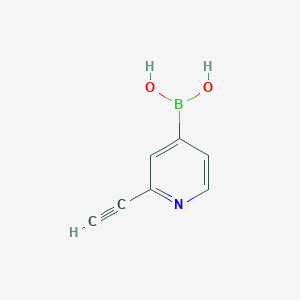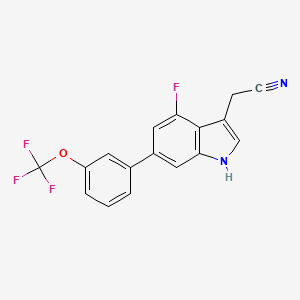
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is a fluorinated indole derivative. Indole derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The addition of fluorine atoms and trifluoromethoxy groups enhances the compound’s chemical stability and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves multiple steps. One common method includes the electrophilic fluorination of indole derivatives. For instance, treatment of N-acylindole with trifluoromethyl hypofluorite in CF3Cl at -78°C yields a mixture of fluorinated indoline derivatives . Subsequent reactions with potassium hydroxide in methanol can produce the desired fluorinated indole compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while reduction can produce indoline derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antiviral or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroindole: A simpler fluorinated indole derivative with similar chemical properties.
6-(Trifluoromethoxy)indole: Another indole derivative with a trifluoromethoxy group but lacking the acetonitrile moiety.
Uniqueness
4-Fluoro-6-(3-(trifluoromethoxy)phenyl)indole-3-acetonitrile is unique due to the combination of fluorine atoms, trifluoromethoxy group, and acetonitrile moiety.
Propiedades
Fórmula molecular |
C17H10F4N2O |
|---|---|
Peso molecular |
334.27 g/mol |
Nombre IUPAC |
2-[4-fluoro-6-[3-(trifluoromethoxy)phenyl]-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C17H10F4N2O/c18-14-7-12(8-15-16(14)11(4-5-22)9-23-15)10-2-1-3-13(6-10)24-17(19,20)21/h1-3,6-9,23H,4H2 |
Clave InChI |
AVUWROOUVUJSFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C(=C2)F)C(=CN3)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


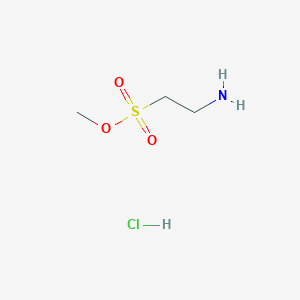
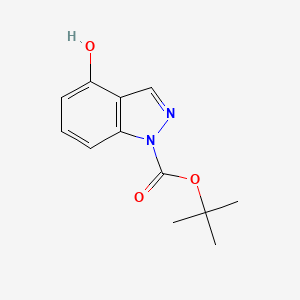
![propyl 4-[(2S)-2-hydroxy-1-oxobutan-2-yl]-6-methoxy-5-(phenylmethoxymethyl)pyridine-2-carboxylate](/img/structure/B13117289.png)
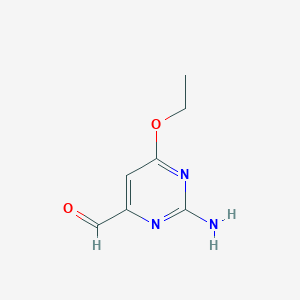
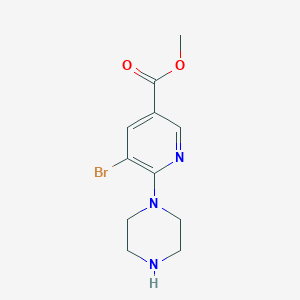
![Ethyl6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13117309.png)
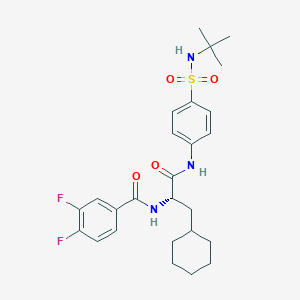
![Imidazo[1,5-A]pyrazine-8(7H)-thione](/img/structure/B13117327.png)
